
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde is an aromatic compound with the molecular formula C7H3BrClFO2 It is a derivative of benzaldehyde, featuring bromine, chlorine, and fluorine substituents along with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-6-hydroxybenzaldehyde, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) in the presence of catalysts like iron(III) chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction parameters. The use of automated systems can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid.
Reduction: 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen substituents and the hydroxyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-chloro-5-fluoro-6-hydroxybenzaldehyde
- 3-Bromo-5-chloro-2-hydroxybenzaldehyde
- 3-Bromo-5-chloro-2-fluoro-6-methoxybenzaldehyde
Uniqueness
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde is unique due to the specific arrangement of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms, along with the hydroxyl group, provides a distinct profile that differentiates it from other similar compounds.
Propiedades
Fórmula molecular |
C7H3BrClFO2 |
|---|---|
Peso molecular |
253.45 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |
Clave InChI |
ZMVNDMXOORKYQE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)C=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



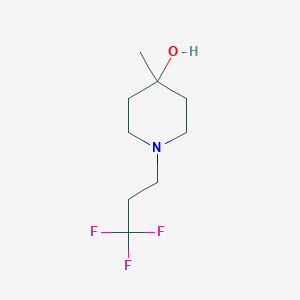
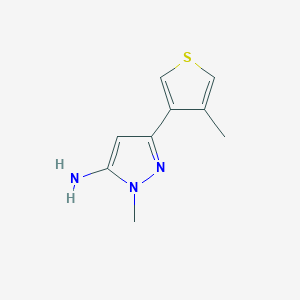
![4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)

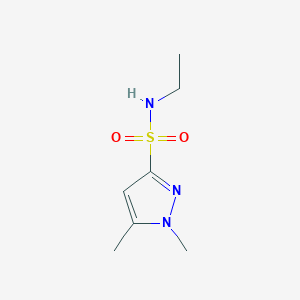

![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
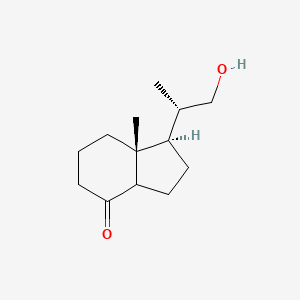
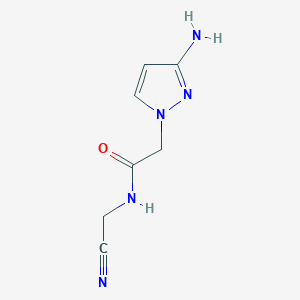

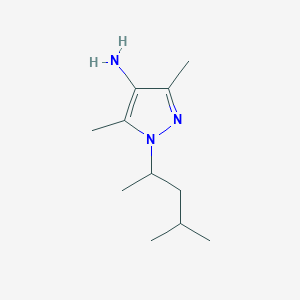
![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)

